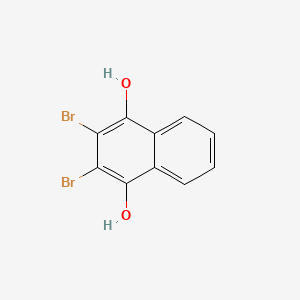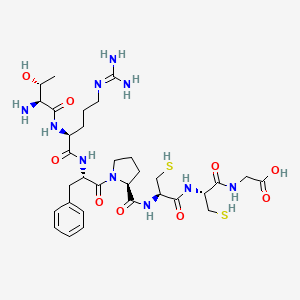
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for thiol groups.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interaction with cell surface receptors, triggering downstream signaling pathways.
Protein-Protein Interactions: Modulating interactions between proteins, affecting cellular functions.
Comparison with Similar Compounds
L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can be compared to other similar peptide compounds, such as:
- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-leucine
- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine
- L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
These compounds share structural similarities but differ in their amino acid composition and functional properties, making each unique in its applications and effects.
Properties
CAS No. |
652995-14-7 |
|---|---|
Molecular Formula |
C32H50N10O9S2 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H50N10O9S2/c1-17(43)25(33)30(50)38-19(9-5-11-36-32(34)35)27(47)39-20(13-18-7-3-2-4-8-18)31(51)42-12-6-10-23(42)29(49)41-22(16-53)28(48)40-21(15-52)26(46)37-14-24(44)45/h2-4,7-8,17,19-23,25,43,52-53H,5-6,9-16,33H2,1H3,(H,37,46)(H,38,50)(H,39,47)(H,40,48)(H,41,49)(H,44,45)(H4,34,35,36)/t17-,19+,20+,21+,22+,23+,25+/m1/s1 |
InChI Key |
SQCWFXRWYLQIFX-LRCKMWNOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


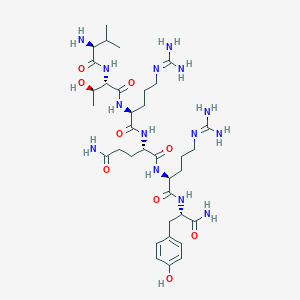
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
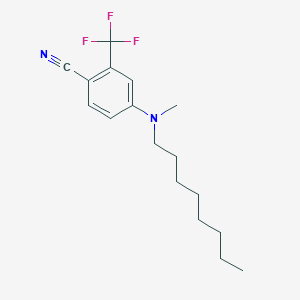
![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)

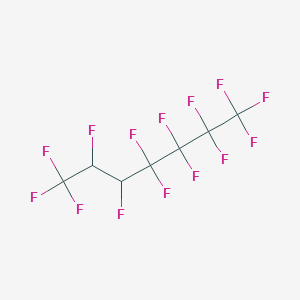

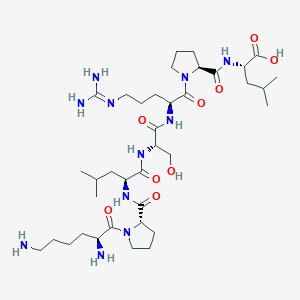
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
